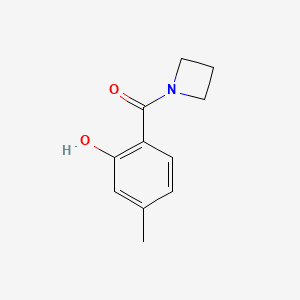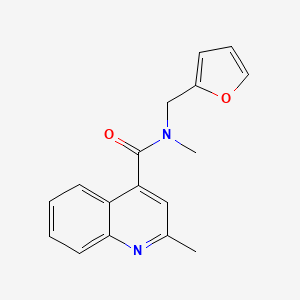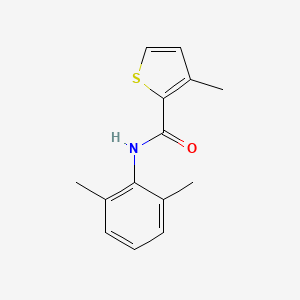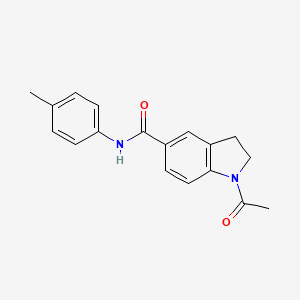
N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
Applications De Recherche Scientifique
N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide has been studied extensively for its potential use as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide has also been studied for its ability to enhance the effectiveness of chemotherapy and radiation therapy.
Mécanisme D'action
The exact mechanism of action of N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide is not fully understood. However, it is believed to work by stimulating the production of cytokines, which are proteins that play a key role in the immune response. N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide specifically stimulates the production of tumor necrosis factor-alpha (TNF-alpha), which can cause the death of cancer cells.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide has been shown to have a number of biochemical and physiological effects. It can increase the production of cytokines, which can lead to inflammation and immune system activation. N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide can also cause the death of cancer cells through a process called apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This can reduce the side effects associated with traditional chemotherapy and radiation therapy. However, N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide has limitations in terms of its solubility and stability, which can make it difficult to work with in the lab.
Orientations Futures
There are several future directions for research on N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide. Another area of research is the exploration of N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide's potential use in combination with other anti-cancer agents. Additionally, the development of new formulations of N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide that improve its solubility and stability could make it a more viable option for clinical use.
Méthodes De Synthèse
N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-methyl-4-nitroquinazoline with methylamine, followed by reduction with lithium aluminum hydride and acetylation with acetic anhydride. This synthesis method has been optimized over the years to increase the yield and purity of N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide.
Propriétés
IUPAC Name |
N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-5-4-6-10-12(9)14-8-16(13(10)18)7-11(17)15(2)3/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKJFLFSNYMPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)






![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)


![1-[4-[2-(Azetidin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7472289.png)

![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)
